molecular formula C13H11N3S B13438191 1,3-Benzenediamine, 5-(2-benzothiazolyl)- CAS No. 164660-28-0

1,3-Benzenediamine, 5-(2-benzothiazolyl)-

Cat. No.: B13438191
CAS No.: 164660-28-0
M. Wt: 241.31 g/mol
InChI Key: GJAGIYZCTMTZAO-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 5-(2-benzothiazolyl)- is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-accelerated condensation and the use of ionic liquids as solvents are gaining popularity due to their efficiency and reduced environmental footprint .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 5-(2-benzothiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediamine, 5-(2-benzothiazolyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediamine, 5-(2-benzothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

164660-28-0

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C13H11N3S/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2

InChI Key

GJAGIYZCTMTZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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